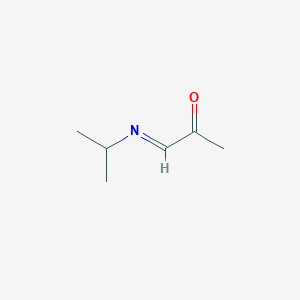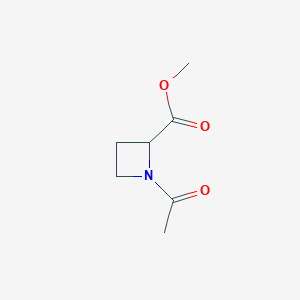
Methyl 1-acetylazetidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-acetylazetidine-2-carboxylate (MAAC) is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mechanism of Action
The mechanism of action of Methyl 1-acetylazetidine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. Methyl 1-acetylazetidine-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
Methyl 1-acetylazetidine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have antitumor activity in vitro and in vivo, through the induction of apoptosis and the inhibition of cell proliferation. Methyl 1-acetylazetidine-2-carboxylate has also been shown to have anti-inflammatory and analgesic effects, through the inhibition of COX-2 and the modulation of various signaling pathways. In addition, Methyl 1-acetylazetidine-2-carboxylate has been shown to have neuroprotective effects, through the inhibition of oxidative stress and the modulation of neuronal signaling pathways.
Advantages and Limitations for Lab Experiments
Methyl 1-acetylazetidine-2-carboxylate has several advantages for lab experiments, including its relatively simple synthesis method, its stability under various conditions, and its potential for use in the development of new drugs and materials. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research involving Methyl 1-acetylazetidine-2-carboxylate. One area of interest is the development of new drugs based on its chemical structure and pharmacological properties. Another area of interest is the use of Methyl 1-acetylazetidine-2-carboxylate as a building block in the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of Methyl 1-acetylazetidine-2-carboxylate and its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Conclusion
In summary, Methyl 1-acetylazetidine-2-carboxylate is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 1-acetylazetidine-2-carboxylate and to develop new drugs and materials based on its chemical structure and pharmacological properties.
Synthesis Methods
Methyl 1-acetylazetidine-2-carboxylate can be synthesized through a multistep process involving the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with acetic anhydride and methylation with methyl iodide. The resulting product is a white crystalline solid that can be purified through recrystallization or column chromatography.
Scientific Research Applications
Methyl 1-acetylazetidine-2-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. Methyl 1-acetylazetidine-2-carboxylate has also been investigated for its use as a building block in the synthesis of novel materials, such as polymers and dendrimers, due to its unique chemical structure.
properties
CAS RN |
103897-99-0 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 1-acetylazetidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
InChI Key |
UPOIUMRSONSICM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC1C(=O)OC |
Canonical SMILES |
CC(=O)N1CCC1C(=O)OC |
synonyms |
2-Azetidinecarboxylic acid, 1-acetyl-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



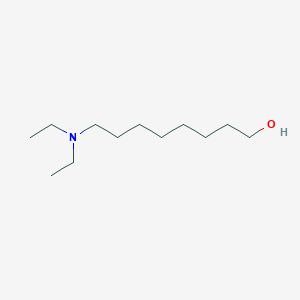
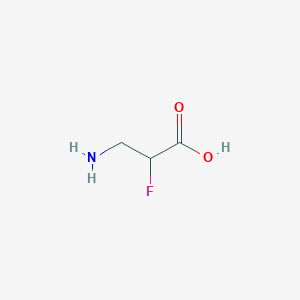

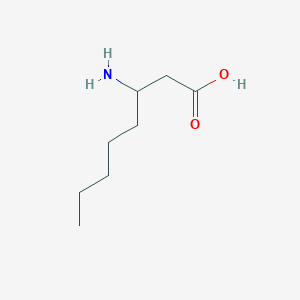
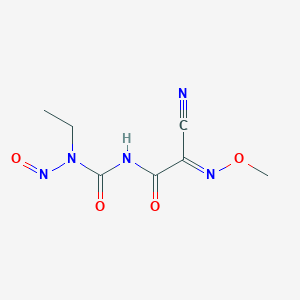
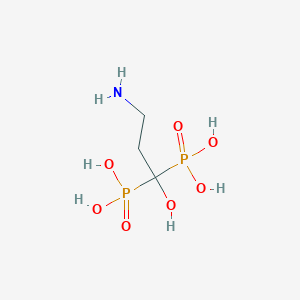
![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)

![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)


![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)

